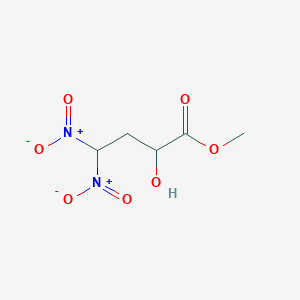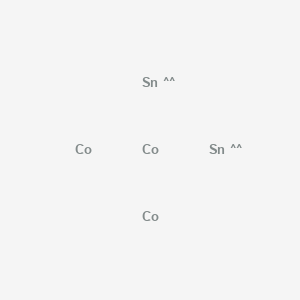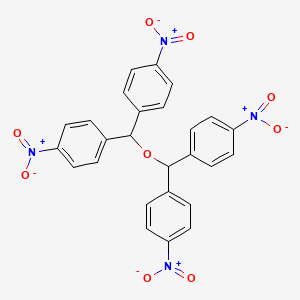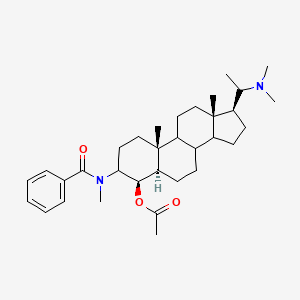
2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by its unique structural arrangement, which includes ethyl, methyl, and propyl groups attached to the dioxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. One common method is the reaction of a suitable carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the compound. Catalysts like zirconium tetrachloride (ZrCl4) can also be employed for acetalization under mild conditions .
化学反应分析
Types of Reactions
2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学研究应用
2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism of action of 2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization of the dioxane ring, which prevents hydrolysis under mild acidic or basic conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms, used as a solvent.
Meldrum’s Acid: A dioxane derivative used in organic synthesis.
Uniqueness
2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl, methyl, and propyl groups enhances its hydrophobicity and stability compared to other dioxanes .
属性
CAS 编号 |
5420-92-8 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
2,5-diethyl-2-methyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-8-11-10(6-2)9-13-12(4,7-3)14-11/h10-11H,5-9H2,1-4H3 |
InChI 键 |
OQNACRHCUQZBEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COC(O1)(C)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)







![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


